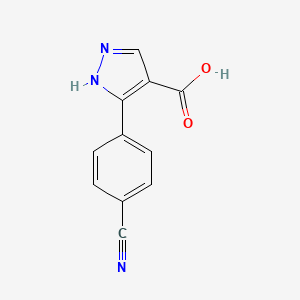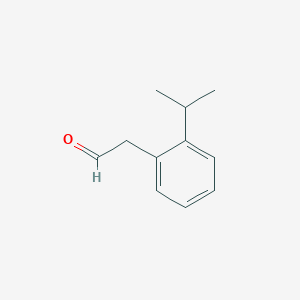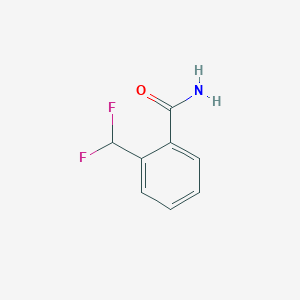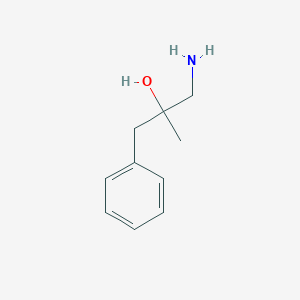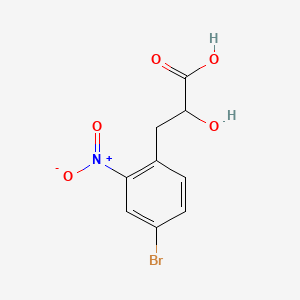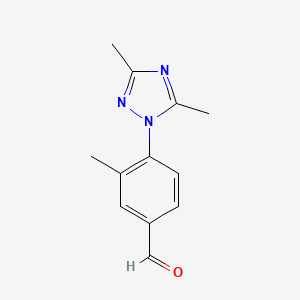
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a methanesulfonamide group attached to the tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 5-aminotetrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-aminotetrazole+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
科学的研究の応用
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-aminotetrazole: A precursor in the synthesis of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide.
Methanesulfonamide: Shares the sulfonamide group but lacks the tetrazole ring.
Tetrazole: The parent compound of the tetrazole family.
Uniqueness
This compound is unique due to the combination of the tetrazole ring and the methanesulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components.
特性
分子式 |
C2H5N5O2S |
|---|---|
分子量 |
163.16 g/mol |
IUPAC名 |
2H-tetrazol-5-ylmethanesulfonamide |
InChI |
InChI=1S/C2H5N5O2S/c3-10(8,9)1-2-4-6-7-5-2/h1H2,(H2,3,8,9)(H,4,5,6,7) |
InChIキー |
TXGXNNOTKKBPND-UHFFFAOYSA-N |
正規SMILES |
C(C1=NNN=N1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
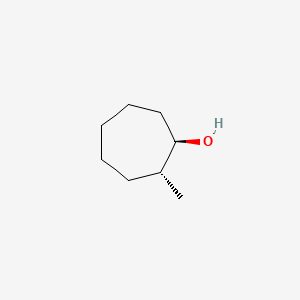
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
